Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride
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Overview
Description
Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by its molecular structure, which includes a pyridine ring substituted with an aminoethyl group at the 6-position and a carboxylate group at the 3-position, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine derivatives as starting materials.
Reaction Steps: The process involves several steps, including the introduction of the aminoethyl group and the carboxylate group. Common reactions include nucleophilic substitution and esterification.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove impurities and by-products.
Scaling Up: The production process is scaled up to meet commercial demands, involving larger reactors and more sophisticated equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aminoethyl group is oxidized to form various derivatives.
Reduction: Reduction reactions can be performed to convert the pyridine ring into different reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides and other oxidized derivatives.
Reduction Products: Reduction can produce pyridine derivatives with reduced functional groups.
Substitution Products: Substitution reactions can yield a variety of substituted pyridines with different functional groups.
Scientific Research Applications
Chemistry: Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride is used in organic synthesis as a building block for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its biological activity, including potential applications in drug discovery and development. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory activities.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases and conditions.
Industry: The compound finds applications in the chemical industry for the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacturing of materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biological molecules, leading to its biological activity. The exact mechanism can vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 6-(1-aminoethyl)nicotinate: This compound is structurally similar but lacks the hydrochloride salt form.
6-Aminoethylpyridine-3-carboxylate: Another related compound with a similar pyridine ring structure.
Methyl 6-(1-aminopropyl)pyridine-3-carboxylate: A compound with a longer alkyl chain in place of the aminoethyl group.
Uniqueness: Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which affects its solubility and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Biological Activity
Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride, commonly referred to as (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride, is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring with a methyl ester group and an aminoethyl side chain. The hydrochloride form enhances its solubility in aqueous solutions, which is beneficial for various biological applications. The unique structure contributes to its distinct biological activities compared to other nicotinic acid derivatives.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl Nicotinate | Methyl ester of nicotinic acid | Lacks aminoethyl side chain |
Nicotine | Pyridine ring with a methylpyrrolidine side chain | Stronger psychoactive effects |
6-Amino-Nicotinic Acid | Amino group at the 6-position | Directly involved in neurotransmitter synthesis |
(R)-Methyl 6-(1-aminoethyl)nicotinate | Enantiomer of (S)-Methyl 6-(1-aminoethyl)nicotinate | Different biological activity profiles |
Biological Activities
Research indicates that (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride exhibits several notable biological activities:
- Neuropharmacological Effects : The compound has been studied for its potential role in neurological functions, particularly in modulating neurotransmitter systems. Its structure suggests possible interactions with nicotinic acetylcholine receptors, which are crucial for cognitive functions and may have implications for treating neurodegenerative diseases.
- Antimicrobial Properties : Recent studies have shown that pyridine derivatives, including this compound, exhibit antimicrobial activity against various pathogens. For instance, compounds containing the pyridine nucleus have been documented to possess significant antibacterial and antifungal properties. The presence of functional groups such as amino and methoxy enhances these activities .
- Antioxidant Activity : Preliminary assessments indicate that this compound may also exhibit antioxidant properties. Antioxidants are vital for combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyridine compounds, providing insights into the potential applications of (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride:
- A study on a series of pyridine derivatives demonstrated that certain structural modifications could enhance their efficacy as antimicrobial agents. For example, compounds with specific substitutions showed improved minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .
- Another research effort focused on the synthesis and evaluation of similar compounds revealed promising results regarding their anti-inflammatory properties. These findings suggest that (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride may also play a role in inflammatory pathways .
Properties
Molecular Formula |
C9H13ClN2O2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl 6-(1-aminoethyl)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;/h3-6H,10H2,1-2H3;1H |
InChI Key |
SVRYNTWOUUIFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)N.Cl |
Origin of Product |
United States |
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